molecular formula C15H13ClN4OS B6527745 N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide CAS No. 1020489-43-3

N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide

Cat. No.: B6527745
CAS No.: 1020489-43-3
M. Wt: 332.8 g/mol
InChI Key: YZUNUDNVGAGFQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the pyrazole moiety, and finally, the acetamide group is added. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for the addition of reagents and the maintenance of reaction conditions is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylacetic acid: Shares the chlorophenyl group but differs in other structural aspects.

    4-Methoxyphenylacetic acid: Similar in structure but contains a methoxy group instead of a thiazole ring.

    2-Chlorophenylacetic acid: Similar chlorophenyl group but lacks the pyrazole and thiazole rings.

Uniqueness

N-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4OS/c1-9-7-14(17-10(2)21)20(19-9)15-18-13(8-22-15)11-3-5-12(16)6-4-11/h3-8H,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUNUDNVGAGFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.